5-Methoxy-2-methyl-1H-inden-1-ol
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Overview
Description
5-Methoxy-2-methyl-1H-inden-1-ol is an organic compound that belongs to the class of indene derivatives It features a methoxy group at the 5-position and a methyl group at the 2-position on the indene ring, with a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the Fischer indole synthesis can be adapted to produce indene derivatives by using suitable starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indene derivatives .
Scientific Research Applications
5-Methoxy-2-methyl-1H-inden-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1H-inden-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: This compound shares the methoxy and methyl groups but differs in the core structure, being an indole rather than an indene.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: Another similar compound with an indole core and an acetic acid group at the 3-position.
Uniqueness
5-Methoxy-2-methyl-1H-inden-1-ol is unique due to its indene core structure, which imparts different chemical and physical properties compared to indole derivatives. This uniqueness makes it valuable for specific applications where indene-based compounds are preferred .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C11H12O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12/h3-6,11-12H,1-2H3 |
InChI Key |
CJYSPSOSYQGYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1O)C=CC(=C2)OC |
Origin of Product |
United States |
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